2,3-Dibromopropylamine hydrobromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

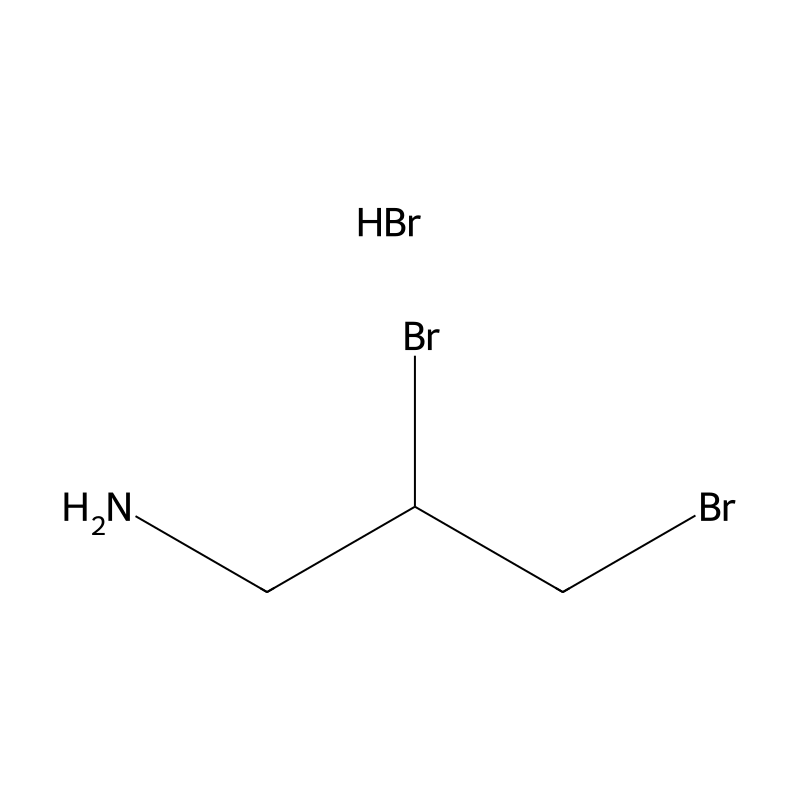

- Reagent: 2,3-Dibromopropylamine hydrobromide acts as a key reagent in this reaction. It possesses a unique structure with two bromine atoms attached to adjacent carbon atoms (carbons 2 and 3) and an amine group (NH3) on the first carbon. This creates a "strained" configuration in the molecule due to repulsion between the bulky bromine atoms. Source: Sigma-Aldrich:

- Mechanism: The reaction involves the use of an additional reagent, "Turbo Grignard," which reacts with the amine group of 2,3-Dibromopropylamine hydrobromide. This creates a highly reactive intermediate with the two bromine atoms poised for a substitution reaction. The presence of a suitable "electrophilic trap" molecule in the reaction mixture allows for the bromine atoms to be replaced, forming the desired azetidine ring on the secondary amine molecule. The strain in the original molecule is released during this process, driving the reaction forward. Source: Sigma-Aldrich:

2,3-Dibromopropylamine hydrobromide is a chemical compound with the molecular formula CHBrN. It is classified as an organobromine compound, characterized by the presence of two bromine atoms attached to the second and third carbon atoms of a propylamine chain. This compound exists as a white crystalline solid and is highly soluble in water, making it suitable for various applications in chemical synthesis and biological studies .

- Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles, allowing for the synthesis of various derivatives.

- Electrophilic Addition: In the presence of strong nucleophiles, this compound can undergo electrophilic addition reactions.

- Formation of Organolithium Compounds: When reacted with Turbo Grignard reagents, it can generate reactive intermediates that are useful in organic synthesis .

Several methods have been documented for synthesizing 2,3-dibromopropylamine hydrobromide:

- Bromination of Propylamine: This method involves the direct bromination of propylamine in the presence of bromine or a brominating agent.

- Electrophilic Substitution Reactions: Using suitable electrophiles, propylamine can be converted into 2,3-dibromopropylamine through controlled reactions.

- Grignard Reagent Reaction: The compound can also be synthesized using Grignard reagents followed by reaction with appropriate electrophiles to introduce the bromine substituents .

2,3-Dibromopropylamine hydrobromide has several applications in both research and industry:

- Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic compounds.

- Pharmaceuticals: Its potential antimicrobial properties make it a candidate for developing new pharmaceutical agents.

- Biological Research: The compound is used in studies exploring its interactions with biological systems and its effects on microbial growth .

Studies on the interactions of 2,3-dibromopropylamine hydrobromide with other compounds have shown that it can form complexes with various nucleophiles. These interactions are crucial for understanding its reactivity and potential applications in medicinal chemistry. Additionally, research into its biological activity has revealed interactions with cellular components that may lead to antimicrobial effects .

Several compounds share structural similarities with 2,3-dibromopropylamine hydrobromide. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| N-Methyl-2,3-dibromopropylamine | CHBrN | Contains a methyl group enhancing solubility |

| 1-Bromo-2-propanamine | CHBrN | Different substitution pattern, less steric hindrance |

| 2-Bromoethylamine | CHBrN | Simpler structure; lower molecular weight |

Uniqueness of 2,3-Dibromopropylamine Hydrobromide

The uniqueness of 2,3-dibromopropylamine hydrobromide lies in its specific arrangement of bromine substituents on the propyl chain, which enhances its reactivity compared to simpler amines or brominated compounds. This structural feature allows it to participate in diverse